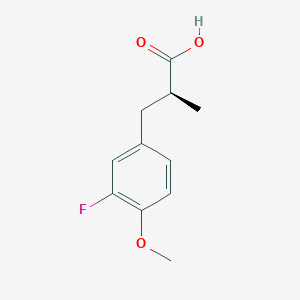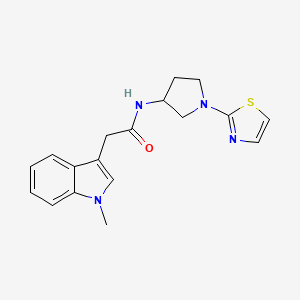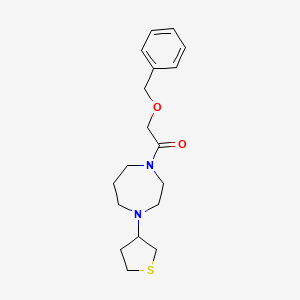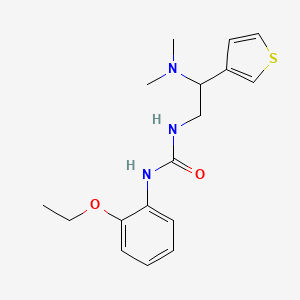![molecular formula C19H15Cl3N2OS2 B3018328 4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether CAS No. 339276-01-6](/img/structure/B3018328.png)
4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether" is a pyrimidine derivative, which is a class of compounds known for a wide spectrum of biological activities. Pyrimidine derivatives have been studied for their potential use as chemotherapeutic agents and inhibitors for various diseases, including diabetes and cancer .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been reported, which involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions . Another study describes the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives by reacting compounds with phenacyl bromide derivatives to yield various substituted pyrimidin-4(3H)-ones .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using spectroscopic techniques such as FT-IR and FT-Raman. The vibrational wave numbers computed using density functional theory (DFT) calculations can be used to assign vibrational bands obtained in the spectra . The geometrical parameters obtained from DFT are often in agreement with X-ray diffraction (XRD) results, confirming the optimized structure of the molecule .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation, leading to the formation of different polymorphs and isomers. These reactions can be influenced by factors such as the presence of substituents and the reaction conditions . The reactivity of the compound can be predicted by analyzing the molecular electrostatic potential (MEP), which indicates possible sites for electrophilic and nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical properties, can be influenced by the substituents present on the pyrimidine ring. For example, the introduction of ether, sulfone, and thioether linkages can affect the thermal and mechanical properties of polyimides derived from pyrimidine . The nonlinear optical properties and hyperpolarizability of these compounds can also be theoretically predicted, which is important for applications in materials science .
properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2OS2/c1-25-17-9-23-19(27-11-13-4-7-15(21)16(22)8-13)24-18(17)26-10-12-2-5-14(20)6-3-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSSPNKIVWNXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SCC2=CC=C(C=C2)Cl)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide](/img/structure/B3018245.png)
![6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3018247.png)






![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B3018258.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018261.png)
![7-tert-Butyl-7-azabicyclo[4.1.0]heptane](/img/structure/B3018263.png)
![Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3018265.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B3018266.png)
